Aminopyrine

Descripción general

Descripción

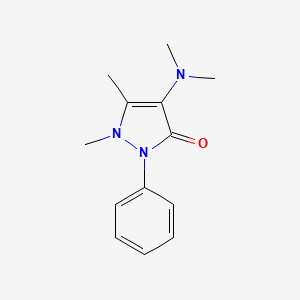

Aminofenazona, también conocida como aminopirina o amidopirina, es una sustancia analgésica no narcótica. Pertenece a la clase de las pirazolonas y es un derivado de la fenazona. La aminofenazona presenta propiedades analgésicas, antiinflamatorias y antipiréticas. A pesar de su eficacia, su uso se ha limitado debido al riesgo de efectos secundarios graves, incluida la agranulocitosis .

Mecanismo De Acción

La aminofenazona ejerce sus efectos a través de varios mecanismos:

Efectos Analgésicos y Antipiréticos: Inhibe la síntesis de prostaglandinas bloqueando la enzima ciclooxigenasa, lo que reduce el dolor y la fiebre.

Efectos Antiinflamatorios: Reduce la inflamación inhibiendo la liberación de mediadores inflamatorios.

Actividad Metabólica: En las pruebas de función hepática, la aminofenazona es metabolizada por las enzimas del citocromo P-450, lo que proporciona información sobre la actividad metabólica hepática

Compuestos Similares:

Fenazona: Un compuesto padre de la aminofenazona con propiedades analgésicas y antipiréticas similares.

Propiphenazona: Una alternativa más segura a la aminofenazona con un riesgo reducido de agranulocitosis.

Metamizol: Otro derivado de pirazolona con propiedades analgésicas y antipiréticas, pero con un perfil de seguridad diferente

Singularidad de la Aminofenazona: La aminofenazona es única debido a sus potentes efectos analgésicos y antipiréticos. su uso está limitado por el riesgo de efectos secundarios graves, en particular la agranulocitosis. Esto ha llevado al desarrollo y preferencia por alternativas más seguras como la propiphenazona .

Análisis Bioquímico

Biochemical Properties

Aminophenazone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to inhibit the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. By inhibiting COX, aminophenazone reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects . Additionally, aminophenazone interacts with cytochrome P-450 enzymes in the liver, which are involved in its metabolism .

Cellular Effects

Aminophenazone affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which play a role in inflammation and pain signaling pathways . This inhibition can lead to reduced inflammation and pain. Aminophenazone also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by interacting with cytochrome P-450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Molecular Mechanism

The molecular mechanism of aminophenazone involves its binding interactions with biomolecules and enzyme inhibition. Aminophenazone binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, aminophenazone undergoes N-demethylation by cytochrome P-450 enzymes in the liver, resulting in the formation of active metabolites . These metabolites further contribute to its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminophenazone change over time due to its stability and degradation. Aminophenazone is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to aminophenazone can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can impact the overall pharmacological effects of the compound.

Dosage Effects in Animal Models

The effects of aminophenazone vary with different dosages in animal models. At low doses, aminophenazone exhibits analgesic and anti-inflammatory effects without significant adverse effects . At high doses, it can cause toxic effects, including agranulocytosis, liver damage, and central nervous system stimulation . Threshold effects have been observed, where the beneficial effects of aminophenazone are outweighed by its toxic effects at higher doses .

Metabolic Pathways

Aminophenazone is involved in several metabolic pathways, primarily in the liver. It undergoes N-demethylation by cytochrome P-450 enzymes, resulting in the formation of active metabolites . These metabolites are further metabolized and excreted from the body. Aminophenazone also affects metabolic flux by modulating the activity of enzymes involved in drug metabolism . This can lead to changes in the levels of various metabolites and impact the overall metabolic profile.

Transport and Distribution

Aminophenazone is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and enter cells, where it interacts with intracellular targets . Aminophenazone is also distributed throughout the body, with higher concentrations observed in the liver and kidneys . Transporters and binding proteins play a role in its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of aminophenazone is primarily in the cytoplasm and nucleus of cells . It can interact with various intracellular targets, including enzymes and transcription factors, to exert its pharmacological effects . Aminophenazone does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La aminofenazona se sintetiza mediante la reacción de la fenazona con dimetilamina. El proceso implica la metilación de la fenazona para producir aminofenazona. La reacción suele ocurrir en condiciones controladas para garantizar la pureza y el rendimiento del producto final .

Métodos de Producción Industrial: La producción industrial de aminofenazona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para producir aminofenazona en cantidades a granel. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La aminofenazona experimenta varias reacciones químicas, incluyendo:

Oxidación: La aminofenazona se puede oxidar para formar derivados de quinonimina.

Reducción: Se puede reducir para formar aminas correspondientes.

Sustitución: La aminofenazona puede sufrir reacciones de sustitución, particularmente en el grupo dimetilamino.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones controladas.

Principales Productos Formados:

Oxidación: Derivados de quinonimina.

Reducción: Aminas correspondientes.

Sustitución: Diversos derivados sustituidos según los reactivos utilizados.

Aplicaciones Científicas De Investigación

La aminofenazona se ha utilizado en diversas aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en síntesis orgánica y química analítica.

Biología: Se emplea en ensayos bioquímicos para medir la actividad enzimática y las funciones metabólicas.

Medicina: Históricamente se ha utilizado como analgésico y antipirético. También se ha utilizado en pruebas de función hepática para medir la actividad metabólica del citocromo P-450.

Industria: Se utiliza en la producción de colorantes e intermedios químicos .

Comparación Con Compuestos Similares

Phenazone: A parent compound of aminophenazone with similar analgesic and antipyretic properties.

Propyphenazone: A safer alternative to aminophenazone with reduced risk of agranulocytosis.

Metamizole: Another pyrazolone derivative with analgesic and antipyretic properties but with a different safety profile

Uniqueness of Aminophenazone: Aminophenazone is unique due to its potent analgesic and antipyretic effects. its use is limited by the risk of severe side effects, particularly agranulocytosis. This has led to the development and preference for safer alternatives such as propyphenazone .

Propiedades

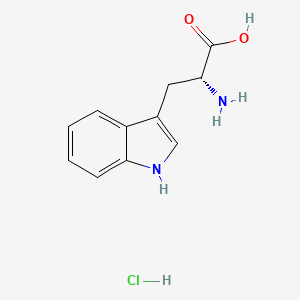

IUPAC Name |

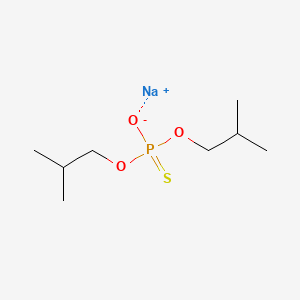

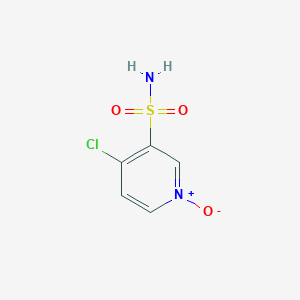

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXTBMQSGEXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020504 | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed., VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS. | |

| Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE | |

CAS No. |

58-15-1, 83-07-8 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyrine [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPYRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminophenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01704YP3MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | 4-DIMETHYLAMINOANTIPYRINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | AMINOPYRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |

| Record name | Aminophenazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aminophenazone?

A1: While Aminophenazone possesses analgesic, antipyretic, and anti-inflammatory properties, its precise mechanism of action remains incompletely understood. Research suggests that it primarily acts by inhibiting prostaglandin synthesis [, ], likely by interfering with the cyclooxygenase enzyme system, although the specific interactions are not fully characterized.

Q2: Does Aminophenazone affect leukotriene production?

A2: Studies on mouse peritoneal macrophages indicate that Aminophenazone, along with its structural analogs like 4-methylaminophenazone, can increase leukotriene C4 production while inhibiting prostaglandin release. This suggests a potential influence on the arachidonic acid metabolism pathway beyond cyclooxygenase inhibition [].

Q3: What is the molecular formula and weight of Aminophenazone?

A3: Aminophenazone has the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol.

Q4: What spectroscopic techniques are useful for characterizing Aminophenazone and its degradation products?

A4: Mass spectrometry (EI) is valuable for identifying Aminophenazone and its analogs based on their fragmentation patterns. The technique has helped elucidate fragmentation mechanisms and establish correlations between ion intensities and substituents at the C-4 position []. Additionally, thin-layer chromatography (TLC) coupled with ferric chloride/potassium hexacyanoferrate(III) staining enables the separation and detection of Aminophenazone and its degradation products, 4-methylaminophenazone and 4-aminophenazone [].

Q5: Is Aminophenazone stable in aqueous solutions?

A5: Aminophenazone undergoes decomposition in aqueous solutions. Studies using model oxidation reactions have provided insights into its degradation mechanism [].

Q6: Does Aminophenazone interact with other drugs commonly formulated in pharmaceutical preparations?

A6: Yes, research indicates that Aminophenazone can interact with other pharmaceutical compounds. For example, in divided powders containing both Aminophenazone and acetylsalicylic acid, a small degree of acetylsalicylic acid decomposition into salicylic acid has been observed, though it remained below 0.8% even after ten weeks of storage [].

Q7: Does Aminophenazone exhibit any catalytic properties?

A7: There is no evidence in the provided research to suggest that Aminophenazone possesses catalytic properties. Its applications primarily focus on its analgesic, antipyretic, and anti-inflammatory activities.

Q8: Have computational methods been used to study Aminophenazone?

A8: While the provided research doesn't delve into computational studies on Aminophenazone, it highlights the use of the Hammett relationship to correlate mass spectral data with substituent effects []. This suggests the potential applicability of computational chemistry approaches like Quantitative Structure-Activity Relationship (QSAR) modeling for understanding its properties and designing analogs.

Q9: How do structural modifications of Aminophenazone affect its activity?

A9: The presence and nature of substituents on the pyrazolone ring significantly impact the pharmacological activity of Aminophenazone and its analogs. For instance, the addition of a methanesulfonate group at the N-4 position of Aminophenazone yields Metamizole, which retains analgesic and antipyretic properties []. Additionally, studies on the photochemical decomposition of phenazone derivatives revealed that substituents at the C-4 position influence their stability [], suggesting an impact on their pharmacokinetic profiles.

Q10: What factors influence the release of Aminophenazone from suppositories?

A10: The release of Aminophenazone from suppositories depends on the base used in their formulation. Its release is influenced by factors like the "affinity" of the drug to the base, determined by lipid/water partition coefficients, and the presence of components like polyethylene glycols, which can enhance drug solubility [].

Q11: How is Aminophenazone metabolized in the body?

A11: Aminophenazone undergoes metabolism in the liver, with N-demethylation being a significant metabolic pathway. This process contributes to the formation of metabolites like 4-methylaminophenazone and 4-aminophenazone [, ]. Understanding its metabolic fate is crucial for assessing its efficacy and potential interactions with other drugs.

Q12: Does Aminophenazone affect liver function?

A12: Studies in rats indicate that chronic administration of Aminophenazone can induce alterations in liver function, as evidenced by changes in the serum concentrations of proteins like transferrin, alpha-2-acute phase protein, and very low-density lipoprotein (VLDL). These findings underscore the importance of monitoring liver function in patients receiving Aminophenazone therapy [].

Q13: How do plasma levels of Aminophenazone compare to those of its metabolites after administration?

A13: Aminophenazone is metabolized into various compounds, including 4-methylaminophenazone and 4-aminophenazone. Quantitative thin-layer chromatography has been successfully employed to simultaneously measure the concentrations of Aminophenazone and these metabolites in plasma, providing insights into their pharmacokinetic profiles [].

Q14: Does Aminophenazone interact with other drugs during metabolism?

A14: Yes, studies have shown that Aminophenazone can inhibit the metabolism of other drugs, such as hexobarbital, indicating potential drug-drug interactions []. This inhibition is attributed to the induction of liver enzymes responsible for drug metabolism, potentially leading to increased levels and prolonged effects of co-administered medications.

Q15: Has Aminophenazone's analgesic efficacy been evaluated in animal models?

A15: Yes, Aminophenazone's analgesic properties have been extensively studied in various animal models, including the writhing syndrome, hot-plate test, and tail-flick latency tests in rodents [, , ]. These studies provide valuable insights into its pain-relieving effects and its potential for managing different types of pain.

Q16: Has the effectiveness of Aminophenazone been compared to other analgesics?

A16: Studies have directly compared the analgesic efficacy of Aminophenazone with other commonly used analgesics. For instance, in rodent models, Aminophenazone demonstrated comparable efficacy to aminophenazone, surpassing the effects of acetylsalicylic acid and phenacetin []. This comparative data aids in understanding its relative potency and potential advantages or limitations.

Q17: What are the known toxicities associated with Aminophenazone?

A17: Aminophenazone has been associated with severe adverse effects, notably agranulocytosis and other blood dyscrasias, leading to restrictions and bans in some countries [, ]. While it remains available in specific regions, its use necessitates careful consideration of the benefit-risk profile, particularly given the availability of safer alternative analgesics.

Q18: Are there any concerns regarding the long-term use of Aminophenazone?

A18: The potential long-term effects of Aminophenazone remain a subject of ongoing research. Studies suggest that chronic use might be associated with an increased risk of uroepithelial tumors, particularly when combined with other analgesics []. Further investigation is crucial to comprehensively evaluate its long-term safety profile.

Q19: What analytical techniques are commonly employed for quantifying Aminophenazone in pharmaceutical formulations?

A19: Several analytical methods have been developed and validated for the accurate quantification of Aminophenazone in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently employed due to its sensitivity, accuracy, and ability to separate and quantify Aminophenazone and other components in pharmaceutical preparations [, , , ]. Additionally, gas chromatography (GC) with flame ionization detection (FID) offers a viable alternative for simultaneous determination of multiple components in complex mixtures, demonstrating good precision and accuracy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

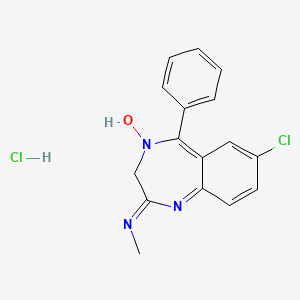

![4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395841.png)

![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)